![molecular formula C26H17NO4 B14542626 2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 62345-32-8](/img/structure/B14542626.png)
2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Indene Core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts alkylation reaction.
Addition of the 4-Nitrophenylmethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, for example.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. In an industrial setting, it could act as a catalyst, facilitating chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-1H-indene-1,3(2H)-dione: Lacks the 4-nitrophenylmethyl group.
2-[(4-Nitrophenyl)methyl]-1H-indene-1,3(2H)-dione: Lacks the naphthalen-1-yl group.
Uniqueness
The presence of both the naphthalen-1-yl and 4-nitrophenylmethyl groups in 2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione makes it unique, potentially offering a combination of properties not found in similar compounds.
Properties
CAS No. |
62345-32-8 |
|---|---|
Molecular Formula |
C26H17NO4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2-[(4-nitrophenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C26H17NO4/c28-24-21-9-3-4-10-22(21)25(29)26(24,16-17-12-14-19(15-13-17)27(30)31)23-11-5-7-18-6-1-2-8-20(18)23/h1-15H,16H2 |
InChI Key |
YRNUFHICSLDHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C(=O)C4=CC=CC=C4C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14542548.png)
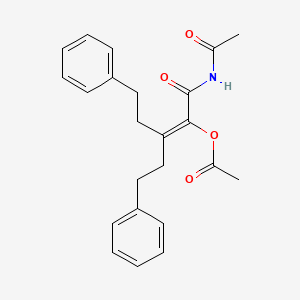
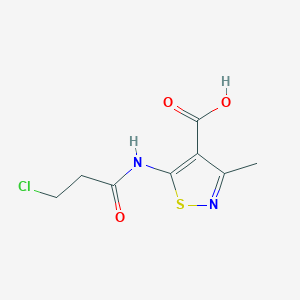
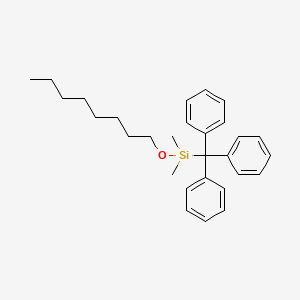
![2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane](/img/structure/B14542558.png)
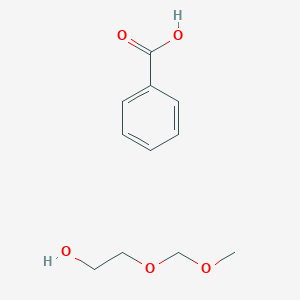
![Thieno[2,3-c][1,8]naphthyridin-4(5H)-one](/img/structure/B14542561.png)
![3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine](/img/structure/B14542563.png)
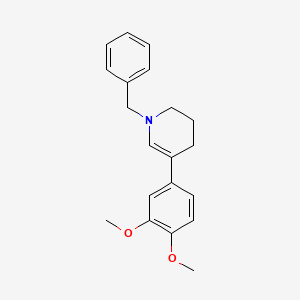
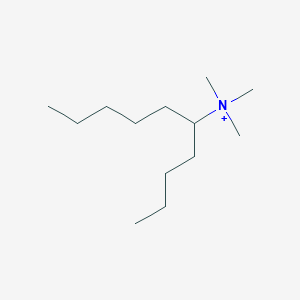
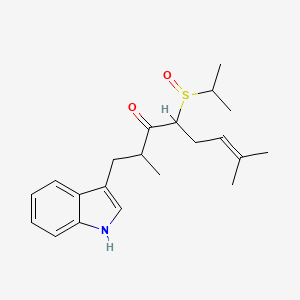
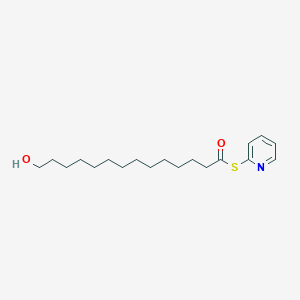
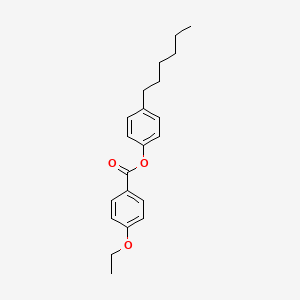
![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
